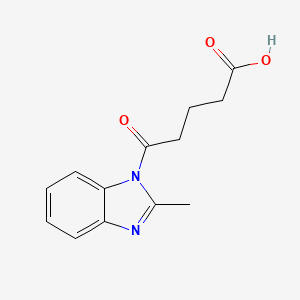

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

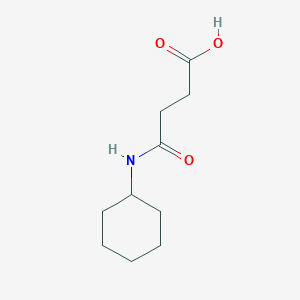

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . The compound you’re asking about has a benzimidazole core, which is substituted with a methyl group and a pentanoic acid group.

Synthesis Analysis

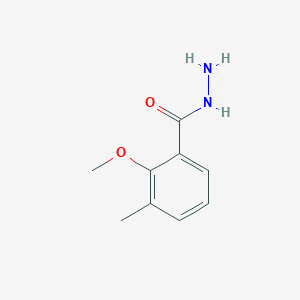

While the exact synthesis process for this compound isn’t available, benzimidazole derivatives can be synthesized through several methods. For instance, 2-methylbenzimidazole can react with ethyl-chloroacetate to give N1-Ethylacetate-2-methyl-benzimidazole . Further reaction with thiosemicarbazide gives N1-acetylthiosemicarbazide-2-methyl-benzimidazole .

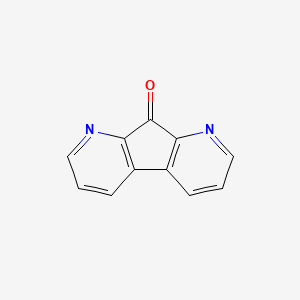

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of the keto (CO) group can be confirmed using IR and 13C NMR spectrum data .

Chemical Reactions Analysis

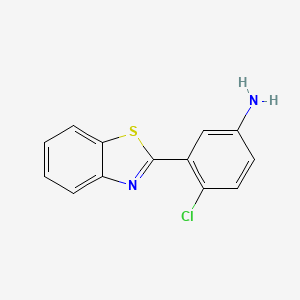

Benzimidazole derivatives can undergo various chemical reactions. For example, the compound N1-acetylthiosemicarbazide-2-methyl-benzimidazole can undergo dehydrative annulation by sulfuric acid to give N1-(2’-amino-5’-methylene)-1’,3’,4’-thiadiazole-2-methyl-benzimidazole .

Wissenschaftliche Forschungsanwendungen

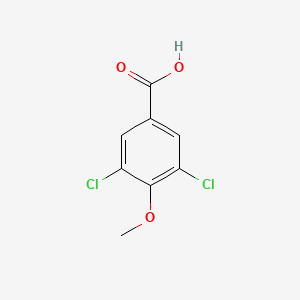

Anti-Microbial Activity

Benzimidazole derivatives, including the compound , have been synthesized and screened for in-vitro anti-microbial activity against a variety of bacterial strains such as Staphylococcus aureus, Baccillus substilis, Escherichia coli and Pseudomonas aeruginosa including fungal strains such as Candida albicans and Aspergillus niger . The compound shows good anti-bacterial and anti-fungal activity .

Synthesis of Schiff’s Bases

This compound can be used in the synthesis of Schiff’s bases of 2-methyl benzimidazole derivatives . These Schiff’s bases have been found to possess several biological activities .

Anti-Cancer Activity

Schiff’s bases, which can be synthesized from this compound, have been found to possess anti-cancer activity . This makes the compound a potential candidate for cancer treatment research .

Anti-Diabetic Activity

Benzimidazole derivatives, including the compound , have been found to possess anti-diabetic activity . This suggests potential applications in the treatment of diabetes .

CNS Depressant Activity

Benzimidazole derivatives have been found to possess CNS depressant activity . This suggests potential applications in the treatment of disorders related to the central nervous system .

Anti-Oxidant Activity

Benzimidazole derivatives have been found to possess anti-oxidant activity . This suggests potential applications in the prevention of diseases related to oxidative stress .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWINMESZIVCYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355234 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

CAS RN |

402944-82-5 |

Source

|

| Record name | 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)